molecular formula C17H16N2O3 B14941976 3-(4-Methoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(4-Methoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14941976
M. Wt: 296.32 g/mol
InChI Key: VMLUBAFRZFQHES-UHFFFAOYSA-N
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Description

3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a methoxybenzyl group attached to an oxadiazole ring, which is further connected to a phenyl methyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the oxadiazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce various amines or alcohols.

Scientific Research Applications

3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzyl group can modulate the compound’s lipophilicity, affecting its ability to cross biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the oxadiazole ring.

    Phenyl methyl ether: Contains the phenyl methyl ether group but does not have the methoxybenzyl or oxadiazole components.

    Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-18-17(22-19-16)13-4-3-5-15(11-13)21-2/h3-9,11H,10H2,1-2H3

InChI Key

VMLUBAFRZFQHES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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